Feruloylputrescine

Descripción general

Descripción

Feruloylputrescine is a naturally occurring compound found in various plants, including citrus fruits like grapefruit and oranges . It is a conjugate of ferulic acid and putrescine, both of which are significant in plant metabolism and have various biological activities . This compound has garnered interest due to its potential antioxidant and anti-inflammatory properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Feruloylputrescine can be synthesized through the reaction of ferulic acid with putrescine. The reaction typically involves the activation of the carboxyl group of ferulic acid, followed by its coupling with the amine groups of putrescine . This process can be facilitated by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of catalysts .

Industrial Production Methods: Industrial production of this compound is less common, but it can be extracted from plant sources such as grapefruit leaves and juice through extraction and ion exchange chromatography . The extracted compound can then be purified through crystallization .

Análisis De Reacciones Químicas

Types of Reactions: Feruloylputrescine undergoes various chemical reactions, including:

Isomerization: Exposure to light can cause the isomerization of this compound from its trans form to its cis form.

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Common Reagents and Conditions:

Isomerization: Light exposure, particularly under fluorescent light, can induce isomerization.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize this compound.

Major Products Formed:

Isomerization: The major product is the cis isomer of this compound.

Oxidation: Various oxidized derivatives of this compound can be formed.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 342.39 g/mol

- Structure : Characterized by a phenolic structure, contributing to its biological activities.

Biochemical Analysis

Feruloylputrescine is utilized in biochemical studies to investigate its effects on enzyme inhibition. It specifically inhibits monooxygenase (cntA) and reductase (cntB), which are crucial in the production of trimethylamine (TMA), a compound linked to cardiovascular diseases .

Cardiovascular Health

Recent studies have highlighted the potential of this compound in mitigating cardiovascular diseases. It has been shown to reduce TMA and trimethylamine N-oxide (TMAO) levels, which are associated with increased cardiovascular risk. This effect is achieved through the modulation of cntA/B enzyme activity without altering gut microbiota composition .

Antioxidant Properties

The compound exhibits significant antioxidant activity due to its phenolic structure, making it a candidate for research in oxidative stress-related conditions. Its ability to scavenge free radicals positions it as a potential therapeutic agent in preventing cellular damage .

Plant Growth and Defense Mechanisms

In agriculture, this compound plays a role in enhancing plant growth and resilience against pathogens. For instance, treated tea plants showed improved resistance to anthracnose disease, indicating its involvement in plant defense mechanisms .

Case Study 1: Antioxidant Enhancement in Tea Plants

A controlled experiment demonstrated that tea plants treated with this compound exhibited enhanced resistance to anthracnose disease. The expression levels of key biosynthesis genes were upregulated during pathogen exposure, showcasing the compound's role in plant defense.

Case Study 2: Cytotoxicity in Cancer Research

Research on the cytotoxic effects of various phenolamides revealed that this compound induced apoptosis in human leukemia cells. This finding supports its potential use as an adjunct therapy in cancer treatment.

Mecanismo De Acción

The mechanism of action of feruloylputrescine involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

Antioxidant Activity: this compound can scavenge free radicals, thereby reducing oxidative stress.

Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

Comparación Con Compuestos Similares

Feruloylputrescine is unique due to its specific combination of ferulic acid and putrescine. Similar compounds include:

N-coumaroylputrescine: Another conjugate of putrescine, but with coumaric acid instead of ferulic acid.

N-caffeoylputrescine: A conjugate of putrescine and caffeic acid.

These similar compounds also exhibit antioxidant and anti-inflammatory properties, but the specific activities and applications may vary depending on the structure of the conjugated acid .

Actividad Biológica

Feruloylputrescine (Fer-Put) is a phenolamide compound derived from the amino acid putrescine and ferulic acid. This compound has garnered attention for its diverse biological activities, including antioxidant, antimicrobial, and cytotoxic properties. This article explores the biological activity of Fer-Put, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound has a molecular weight of 410 g/mol and is characterized by its phenolic structure, which contributes to its biological activities. The compound is part of a larger family of hydroxycinnamic acid amides (HCAAs), which are known for their roles in plant defense mechanisms and human health benefits.

Biological Activities

1. Antioxidant Activity

Research indicates that Fer-Put enhances antioxidant enzyme activity in various plant species. In particular, studies on tea leaves have shown that treatment with Fer-Put significantly boosts the activity of antioxidant enzymes, suggesting its potential role in protecting plants against oxidative stress induced by pathogens .

2. Antimicrobial Properties

Fer-Put has demonstrated significant antimicrobial activity against various pathogens. In vitro studies have shown that it effectively inhibits the growth of anthracnose pathogens in tea plants, thereby preventing disease development . This property highlights its potential as a natural pesticide or fungicide in agricultural applications.

3. Cytotoxic Effects

The cytotoxic effects of Fer-Put have been explored in several studies. Notably, a study on Andean potatoes revealed that higher concentrations of Fer-Put correlated with reduced cell viability in cancer cell lines, indicating its potential as an anticancer agent . The correlation coefficient (R² = 0.9265) suggests a strong relationship between Fer-Put levels and cytotoxicity, making it a compound of interest for cancer research.

Case Studies

Case Study 1: Antioxidant Enhancement in Tea Plants

In a controlled experiment, tea plants treated with Fer-Put exhibited enhanced resistance to anthracnose disease. The study measured the expression levels of key genes involved in the biosynthesis of Fer-Put and found that these genes were upregulated during pathogen exposure, indicating a role for Fer-Put in plant defense mechanisms .

Case Study 2: Cytotoxicity in Cancer Research

A recent study investigated the cytotoxic effects of various phenolamides, including Fer-Put, on human leukemia cells. Results indicated that Fer-Put induced apoptosis in these cells, supporting its potential use as an adjunct therapy in cancer treatment .

Data Table: Biological Activities of this compound

The biological activities of Fer-Put can be attributed to several mechanisms:

- Antioxidant Mechanism : By enhancing antioxidant enzyme activity, Fer-Put helps mitigate oxidative damage caused by reactive oxygen species (ROS).

- Pathogen Inhibition : Its antimicrobial properties may stem from direct interaction with microbial cell membranes or interference with metabolic pathways.

- Induction of Apoptosis : In cancer cells, Fer-Put may activate apoptotic pathways through the modulation of specific signaling cascades.

Propiedades

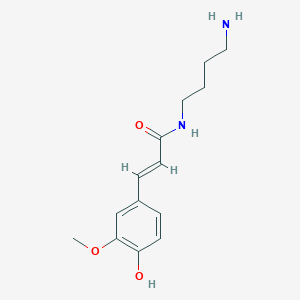

IUPAC Name |

(E)-N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-19-13-10-11(4-6-12(13)17)5-7-14(18)16-9-3-2-8-15/h4-7,10,17H,2-3,8-9,15H2,1H3,(H,16,18)/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUVCMKSYKHYLD-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NCCCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90904144 | |

| Record name | Feruloylputrescine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-13-3, 91000-11-2 | |

| Record name | Feruloylputrescine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Feruloylputrescine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091000112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Feruloylputrescine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FERULOYLPUTRESCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3HM10B75D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.